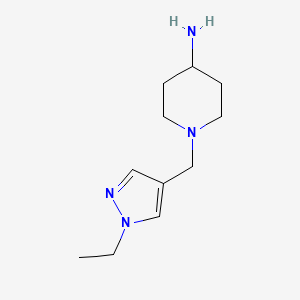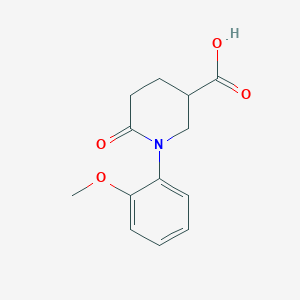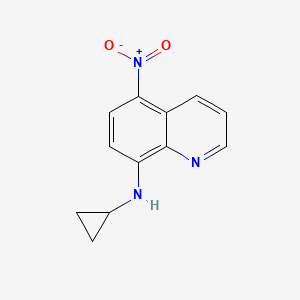amine CAS No. 1248775-08-7](/img/structure/B1453915.png)
[2-(3,4-Dichlorophenoxy)butyl](methyl)amine
説明
“2-(3,4-Dichlorophenoxy)butylamine” is an organic compound with the molecular formula C11H15Cl2NO . It is available for research purposes and is sold by various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “2-(3,4-Dichlorophenoxy)butylamine” is 248.15 g/mol . The exact structure is not provided in the sources, but it would consist of a butyl group attached to a dichlorophenoxy group via an ether linkage, with a methylamine group also attached to the butyl group .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “2-(3,4-Dichlorophenoxy)butylamine” are not specified in the available sources .科学的研究の応用
Terpenoid Biosynthesis Regulation
This compound has been synthesized with the intention to regulate terpenoid biosynthesis in plants . Terpenoids are a large class of organic chemicals derived from five-carbon isoprene units that are combined to produce a great variety of structures. They play a vital role in the growth and development of plants, serving as hormones, pigments, and other essential components.
Polyisoprene Biosynthesis Stimulation
It has been reported to stimulate polyisoprene biosynthesis in guayule (Parthenium argentatum Gray) . Polyisoprene is a natural rubber, and guayule is a plant that can be used as an alternative source of rubber. Enhancing polyisoprene biosynthesis could have significant implications for the rubber industry.
Carotenoid Biosynthesis in Citrus and Microorganisms
Analogous compounds have shown effects on carotenoid biosynthesis in citrus fruits and microorganisms . Carotenoids are important antioxidants and pigments that provide health benefits and are essential for plant health.
Alleviation of Salinity Stress in Maize
Exogenous application of a similar compound, 2-(3,4-Dichlorophenoxy) triethylamine, has been found to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis . This suggests that 2-(3,4-Dichlorophenoxy)butylamine could potentially have similar applications in improving crop resilience to salinity stress.
Potential in Phospholipid Synthesis
The structure of 2-(3,4-Dichlorophenoxy)butylamine incorporates bioregulatory structures in a phospholipid type structure, intended for better absorption by mature plants . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.
Research in Synthetic Chemistry
The compound’s synthesis and the attempted synthesis of its derivatives provide valuable insights into synthetic chemistry practices . It offers a case study in the challenges of nucleophilic substitution reactions, particularly when steric hindrance and electronic effects are at play.
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-3-8(7-14-2)15-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARTXZNHUMTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dichlorophenoxy)butyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
